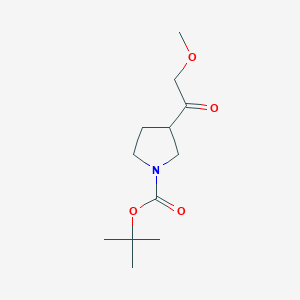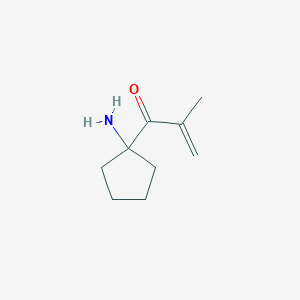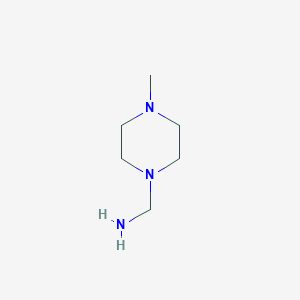
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is a complex organic compound that belongs to the anthracenedione family This compound is known for its unique chemical structure, which includes two hydroxyethylamino groups attached to an anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol typically involves multiple steps. One common method starts with the preparation of 9,10-anthracenedione, which is then subjected to a series of reactions to introduce the hydroxyethylamino groups. The key steps include:
Reduction: Conversion of nitro groups to amino groups.
Alkylation: Introduction of hydroxyethyl groups to the amino groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques to ensure high yield and purity. The process often includes:
Catalytic Hydrogenation: To reduce nitro groups to amino groups efficiently.
Column Chromatography: For purification of the final product.
Recrystallization: To achieve the desired crystalline form and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The hydroxyethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted anthracenedione derivatives.
Applications De Recherche Scientifique
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its effects on cell cycle progression and cell survival.
Medicine: Investigated for its potential antineoplastic properties and its role in cancer treatment.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. This compound also affects the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The molecular targets include topoisomerase enzymes and various signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitoxantrone: An anthracenedione derivative with similar antineoplastic properties.
Doxorubicin: Another anthracenedione compound used in cancer treatment.
Daunorubicin: Similar in structure and function to doxorubicin.
Uniqueness
1,4-Bis((2-((2-hydroxyethyl)amino)ethyl)amino)anthracene-9,10-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and affect cell cycle progression makes it a valuable compound in cancer research.
Propriétés
Formule moléculaire |
C22H30N4O4 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-diol |
InChI |
InChI=1S/C22H30N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-30H,7-14H2 |
Clé InChI |
AISCNXOFMZDFER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)NCCNCCO)NCCNCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)




![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]-2-hydroxypropanal](/img/structure/B13152510.png)




